7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Description
Molecular Formula: C₇H₅BrClN₃O Molecular Weight: 262.49 g/mol CAS Number: EN300-37113912 This compound features a pyrrolo[3,2-d]pyrimidine core substituted with bromo (position 7), chloro (position 2), and methoxy (position 4) groups.
Properties
Molecular Formula |
C7H5BrClN3O |
|---|---|
Molecular Weight |
262.49 g/mol |
IUPAC Name |
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3O/c1-13-6-5-4(3(8)2-10-5)11-7(9)12-6/h2,10H,1H3 |
InChI Key |
FSRVJNRWGHXUQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1NC=C2Br)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Construction of the pyrrolo[3,2-d]pyrimidine core.
- Selective halogenation (bromination and chlorination).
- Introduction of the methoxy group at the 4-position.
The synthesis is often carried out via stepwise halogenation and nucleophilic substitution on a suitable pyrrolo[3,2-d]pyrimidine precursor.
Synthesis of the Pyrrolo[3,2-d]pyrimidine Core
The core scaffold is commonly synthesized by cyclization reactions involving aminopyrimidine derivatives or related intermediates. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be prepared via a four-step process starting from ethyl 2-cyanoacetate and bromoacetaldehyde diethylacetal, achieving high purity and yield (over 99.5% purity by HPLC without further purification).
Halogenation Steps
- Bromination is typically performed using N-bromosuccinimide (NBS) in chloroform under reflux conditions.
- For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with NBS (1 equivalent) in chloroform reflux for 1 hour to yield 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in good yield after filtration and drying.
- Chlorination of pyrrolo[3,2-d]pyrimidin-2,4-dione derivatives is achieved by refluxing with phosphorus oxychloride (POCl3), often in the presence of catalysts like dimethylaminopyridine (DMAP) to improve reaction efficiency and avoid emulsions.
- Reaction times vary from 2 to 24 hours depending on the substrate and desired chlorination degree.
Methoxylation
Introduction of the methoxy group at the 4-position is typically achieved by nucleophilic aromatic substitution of the 4-chloro substituent with methoxide ion sources such as sodium methoxide or potassium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Representative Synthetic Route
A plausible synthetic sequence for 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is as follows:
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized pyrrolo[3,2-d]pyrimidines .
Scientific Research Applications
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential therapeutic effects
Mechanism of Action
The mechanism of action of 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent and Core Variations
The table below highlights key structural and synthetic differences between the target compound and its analogs:
Biological Activity
7-Bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound is part of a broader class of pyrrolo-pyrimidines, which have been investigated for their anticancer properties and ability to inhibit various biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H6BrClN3O
- Molecular Weight : 228.05 g/mol
- CAS Number : 1936683-27-0
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms often involve:
- Inhibition of Kinases : Many pyrrolo[3,2-d]pyrimidines act as inhibitors of key kinases involved in cancer progression, such as EGFR, Her2, and CDK2. For instance, related compounds have shown IC50 values ranging from 40 to 204 nM against these targets, indicating potent inhibitory activity comparable to established kinase inhibitors like sunitinib .
- Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, increases in caspase-3 and Bax levels alongside decreases in Bcl-2 have been reported following treatment with similar pyrrolo[3,2-d]pyrimidine derivatives .
Structure-Activity Relationship (SAR)
The biological activity of 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can be influenced by various substituents on the pyrrolo and pyrimidine rings. Key findings include:
- Substituent Effects : The presence of halogens (e.g., bromine and chlorine) and methoxy groups significantly enhances cytotoxicity against certain cancer cell lines. For example, compounds with a chlorine substituent demonstrated higher cytotoxicity against HepG2 cells compared to those with other substitutions .
| Compound | Substituent | IC50 (µM) | Target |
|---|---|---|---|
| 5e | 2-Cl | 29 | EGFR |
| 5k | 3,4-di-Cl | 40 | CDK2 |
| 5h | 2-F | 59 | VEGFR2 |
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study evaluated the cytotoxic effects of various pyrrolo[3,2-d]pyrimidine derivatives on four different cancer cell lines. The compound with the most promising results was noted for its ability to induce cell cycle arrest and apoptosis in HepG2 cells, highlighting its potential as an anticancer agent .- Cell Line Tested : HepG2
- Treatment Results : Increased apoptosis from 0.29% in control to 9.74% after treatment with compound 5k.
-
Molecular Docking Studies :
Molecular docking studies have shown that these compounds bind effectively to target enzymes, mirroring the binding interactions observed with established drugs like sunitinib. This suggests that structural modifications can lead to enhanced binding affinities and therapeutic efficacy against cancer targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves alkylation or halogenation steps. For example:
- Alkylation : Use NaH as a base in dry DMF with iodomethane at 0°C, followed by gradual warming to room temperature. This method achieved 88% yield for a structurally similar compound .
- Bromination : React with N-bromosuccinimide (NBS) in dichloromethane, followed by purification via silica gel chromatography (76% yield) .
- Key variables : Temperature control (e.g., 0°C to room temperature), solvent polarity, and stoichiometric ratios of reagents. Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity (e.g., chemical shifts for methoxy groups at ~δ 3.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., observed 244.9359 vs. theoretical 244.9355) .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., 34.10% C observed vs. 34.11% theoretical) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in bromination or methoxylation steps?
- Strategies :
- Temperature modulation : Slow warming from 0°C to room temperature reduces side reactions (e.g., over-alkylation) .
- Catalyst screening : Test alternative bases (e.g., KCO) or phase-transfer catalysts to improve regioselectivity .
- Solvent effects : Compare DMF with less polar solvents (e.g., THF) to control reaction kinetics.
Q. What experimental approaches resolve contradictions in reported synthesis yields (e.g., 88% vs. 76%)?
- Root-cause analysis :
- Reagent purity : Trace moisture in NaH or DMF can deactivate the base, reducing yield .
- Purification efficiency : Column chromatography eluent ratios (e.g., MeOH:CHCl vs. pure CHCl) significantly impact recovery .
- Scale effects : Small-scale reactions may overestimate yields due to easier byproduct removal.
Q. How can regioselective functionalization be achieved at the pyrrolo-pyrimidine core?
- Methodology :
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer bromination or chlorination to specific positions .
- Metal-mediated coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the 7-bromo position .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity in medicinal chemistry?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
